(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A study by Jäger et al. (2002) explored the synthesis of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, investigating the reaction mechanisms and structural characteristics through NMR, mass spectrometry, and IR spectroscopy (Jäger et al., 2002).
Antibacterial and Enzymatic Activity
- Research by Rasool et al. (2016) synthesized molecules with multiple functional groups, including oxadiazoles, to study their antibacterial effects against various bacteria and lipoxygenase activity (Rasool et al., 2016).
- Siddiqui et al. (2014) focused on the synthesis of oxadiazole derivatives, demonstrating their potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Monoamine Oxidase Inhibition
- Efimova et al. (2023) synthesized a compound including the 1,2,4-oxadiazole moiety, testing it as a potential inhibitor of human monoamine oxidase (MAO), particularly MAO-B. This highlights its potential application in the treatment of neurodegenerative disorders (Efimova et al., 2023).
Pharmaceutical and Agrochemical Applications
- Bretanha et al. (2009) reported on the synthesis of 1,2,4-oxadiazoles, emphasizing their wide application in pharmaceuticals and agrochemicals (Bretanha et al., 2009).
Potent and Selective Receptor Antagonists
- Clitherow et al. (1996) developed novel 1,2,4-oxadiazoles as potent and selective histamine H3 receptor antagonists, indicating their potential in therapeutic applications (Clitherow et al., 1996).
Antihypertensive Activity
- Santilli and Morris (1979) synthesized 1,2,4-oxadiazole derivatives and examined their antihypertensive activity in rats, demonstrating the potential of these compounds in cardiovascular treatments (Santilli & Morris, 1979).
Fungicidal Activity
- Chen et al. (2000) prepared 1,3,4-oxadiazoles as potential fungicides, specifically evaluating their effectiveness against Rhizoctonia solani, a major rice disease in China (Chen et al., 2000).
properties
IUPAC Name |
2-[5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-10-6-11(2)8-12(7-10)18-9-14-16-13(17-19-14)4-5-15-3;/h6-8,15H,4-5,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWALIRVJDVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)CCNC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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